molecular formula C23H15N5O4 B6496643 N'-[(2E)-3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-ylidene]-3-nitrobenzohydrazide CAS No. 328555-60-8

N'-[(2E)-3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-ylidene]-3-nitrobenzohydrazide

Cat. No.: B6496643
CAS No.: 328555-60-8
M. Wt: 425.4 g/mol
InChI Key: UECYOJKFWPLXRQ-SLEBQGDGSA-N
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Description

N-(1H-1,3-benzodiazol-2-yl)benzamide and N’-(1,3-benzothiazol-2-yl)-arylamide are heterocyclic compounds . They are part of a class of organic compounds known as benzimidazoles, which are present in various bioactive compounds .


Synthesis Analysis

These compounds were synthesized and characterized by 1H NMR, IR, elemental, and X-ray analysis . The synthesis was carried out using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions .


Molecular Structure Analysis

A good quality single crystal of N-(1H-1,3-benzodiazol-2-yl)benzamide was grown by slow evaporation solution growth technique to investigate their X-ray structure . The compound crystallizes in a triclinic crystal system .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were mediated by hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds were analyzed using FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data . The thermal behavior of the crystal was determined by DSC and TGA analysis .

Future Directions

Benzimidazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . Therefore, the medicinal property of benzimidazole is still in great demand and a matter of study to explore new molecules in the field of medicinal chemistry .

Properties

IUPAC Name

N-[(E)-[3-(1H-benzimidazol-2-yl)chromen-2-ylidene]amino]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N5O4/c29-22(15-7-5-8-16(12-15)28(30)31)26-27-23-17(13-14-6-1-4-11-20(14)32-23)21-24-18-9-2-3-10-19(18)25-21/h1-13H,(H,24,25)(H,26,29)/b27-23+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECYOJKFWPLXRQ-SLEBQGDGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])O2)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(/C(=N\NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])/O2)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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